molecular formula C28H20F12NOP B12514122 (4S)-2-[2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]phenyl]-4,5-dihydro-4-(1-methylethyl)oxazole

(4S)-2-[2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]phenyl]-4,5-dihydro-4-(1-methylethyl)oxazole

Cat. No.: B12514122
M. Wt: 645.4 g/mol
InChI Key: VHJNWRXTQCCFOR-UHFFFAOYSA-N
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Description

(4S)-2-[2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]phenyl]-4,5-dihydro-4-(1-methylethyl)oxazole is a complex organic compound known for its unique structural features and potential applications in various fields of science and industry. This compound is characterized by the presence of trifluoromethyl groups, a phosphino group, and an oxazole ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-2-[2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]phenyl]-4,5-dihydro-4-(1-methylethyl)oxazole typically involves multiple steps, including the formation of the oxazole ring and the introduction of the phosphino and trifluoromethyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to optimize the reaction conditions and improve efficiency. The use of advanced purification methods, such as chromatography, is essential to isolate the compound from reaction by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

(4S)-2-[2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]phenyl]-4,5-dihydro-4-(1-methylethyl)oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxazole derivatives.

    Reduction: Reduction reactions can modify the oxazole ring or the phosphino group.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reaction conditions, including temperature, solvent, and catalyst, play a crucial role in determining the reaction pathway and the yield of the desired product.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

(4S)-2-[2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]phenyl]-4,5-dihydro-4-(1-methylethyl)oxazole has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (4S)-2-[2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]phenyl]-4,5-dihydro-4-(1-methylethyl)oxazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups and the phosphino group play a significant role in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its observed effects in different applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4S)-2-[2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]phenyl]-4,5-dihydro-4-(1-methylethyl)oxazole is unique due to its combination of trifluoromethyl groups, a phosphino group, and an oxazole ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C28H20F12NOP

Molecular Weight

645.4 g/mol

IUPAC Name

bis[3,5-bis(trifluoromethyl)phenyl]-[2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]phosphane

InChI

InChI=1S/C28H20F12NOP/c1-14(2)22-13-42-24(41-22)21-5-3-4-6-23(21)43(19-9-15(25(29,30)31)7-16(10-19)26(32,33)34)20-11-17(27(35,36)37)8-18(12-20)28(38,39)40/h3-12,14,22H,13H2,1-2H3

InChI Key

VHJNWRXTQCCFOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1COC(=N1)C2=CC=CC=C2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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